Molecular Weight and Calculated Lipophilicity (cLogP) Differentiation from Common 2,2-Dimethyl and Unsubstituted Analogs
2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol (C12H16O2, MW 192.25) exhibits a higher molecular weight and a significantly greater calculated octanol-water partition coefficient (cLogP) compared to the 2,2-dimethyl analog (carbofuran phenol, C10H12O2, MW 164.20) and the unsubstituted 2,3-dihydrobenzofuran-7-ol (C8H8O2, MW 136.15) . This data indicates a marked increase in lipophilicity.
| Evidence Dimension | Molecular Weight and Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW 192.25 g/mol; cLogP 3.06 |
| Comparator Or Baseline | 2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol (MW 164.20 g/mol; cLogP ~2.11-2.23); 2,3-Dihydrobenzofuran-7-ol (MW 136.15 g/mol; cLogP not specified but expected to be lower) |
| Quantified Difference | MW difference of +28.05 g/mol vs. 2,2-dimethyl analog; cLogP difference of approximately +0.83 to +0.95 units vs. 2,2-dimethyl analog |
| Conditions | Values derived from chemical structure and calculated/predicted properties (ChemSrc). |
Why This Matters
The higher MW and cLogP directly influence the compound's retention time in reversed-phase HPLC and its distribution in biological systems, making it a distinct entity for method development and SAR investigations.
